molecular formula C29H30ClN3O2 B11512407 2-{acetyl[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide

2-{acetyl[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11512407
M. Wt: 488.0 g/mol
InChI Key: CRXIHWBEEGWGCG-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Acetamido Group: This involves the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced through a Fischer indole synthesis or by using pre-formed indole derivatives.

    Coupling Reactions: The final coupling of the chlorophenyl and dimethylphenyl groups can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO as a solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE
  • 3,4-DIMETHYLPHENYL 2-(4-CHLOROPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
  • 2,4-DICHLOROPHENYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE

Uniqueness

The uniqueness of 2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]ACETAMIDO}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H30ClN3O2

Molecular Weight

488.0 g/mol

IUPAC Name

2-[acetyl-[2-(2-methyl-1H-indol-3-yl)ethyl]amino]-2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C29H30ClN3O2/c1-18-8-7-9-19(2)27(18)32-29(35)28(22-12-14-23(30)15-13-22)33(21(4)34)17-16-24-20(3)31-26-11-6-5-10-25(24)26/h5-15,28,31H,16-17H2,1-4H3,(H,32,35)

InChI Key

CRXIHWBEEGWGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)N(CCC3=C(NC4=CC=CC=C43)C)C(=O)C

Origin of Product

United States

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